4,4'-Stilbenedicarbonsäure

Übersicht

Beschreibung

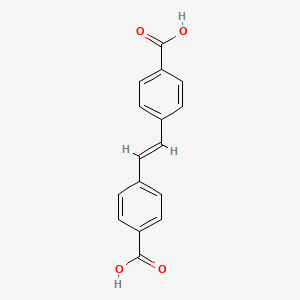

4,4'-Stilbenedicarboxylic acid (4,4'-SDCA) is a crystalline, white, water-soluble organic compound that belongs to the stilbene family of aromatic hydrocarbons. It has a molecular formula of C14H10O4 and a molecular weight of 246.23 g/mol. 4,4'-SDCA is used as a building block in organic synthesis, and as a reagent in various biochemical and physiological studies. It can be synthesized from various starting materials, such as benzaldehyde, ethylenediamine, and isopropyl chloride.

Wissenschaftliche Forschungsanwendungen

Metall-organische Gerüste (MOFs)

SDA kann bei der hydrothermalen Synthese dreidimensionaler (3D) metall-organischer Gerüste verwendet werden . Diese Gerüste weisen ein breites und vielfältiges strukturelles Portfolio auf, wobei eine rationale Strukturmodellierung von Gerüsten zunehmend wünschenswert wird . Die Feinabstimmung der Metallligandenkombination bietet eine einfache Möglichkeit, die physikalischen und chemischen Eigenschaften eines Gerüsts anzupassen .

Sensoranwendungen

Die mit SDA synthetisierten 3D-Metall-organischen Gerüste haben ein potenzielles Einsatzgebiet in der Sensorik . Die Größe, Form einer Pore, die Konnektivität der Metallknoten und die Einbeziehung verschiedener oberflächenfunktionaler Gruppen in diesen Gerüsten können ihre Sensoreigenschaften beeinflussen .

Arzneimittelverabreichung

SDA-basierte 3D-Metall-organische Gerüste können auch für die Arzneimitteleinkapselung und als Trägerfahrzeuge verwendet werden . Die Porosität, thermische Stabilität und strukturelle Vielseitigkeit der Gerüste machen sie für diese Anwendung geeignet .

Lumineszenz

Die mit SDA synthetisierten 3D-Metall-organischen Gerüste können Lumineszenz aufweisen . Diese Eigenschaft kann in verschiedenen Anwendungen genutzt werden, beispielsweise bei der Entwicklung optoelektronischer Geräte .

Gasadsorption

SDA-basierte 3D-Metall-organische Gerüste können in Gasspeichermaterialien verwendet werden . Ihre permanente Porosität macht sie für diese Anwendung geeignet .

Energiespeicher

SDA kann auch in Energiespeicheranwendungen wie Superkondensatoren und Batterien verwendet werden . Die mit SDA synthetisierten 3D-Metall-organischen Gerüste können wünschenswerte Eigenschaften für diese Anwendungen aufweisen .

Wirkmechanismus

Target of Action

4,4’-Stilbenedicarboxylic acid (SDA) is a luminescent ligand that primarily targets metallic centers . It is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between these metallic centers .

Mode of Action

The compound interacts with its targets through its two carboxylic groups, which form bridges between metallic centers . It has conjugated aromatic rings that facilitate the formation of a rigid linker .

Biochemical Pathways

It is known that the compound can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks .

Pharmacokinetics

It is known that the compound is a white crystal, insoluble in water, but soluble in organic solvents such as alcohols and ethers .

Result of Action

It is known that the compound can be used in the hydrothermal synthesis of three-dimensional (3d) metal-organic frameworks, which have potential usage in sensing, drug delivery, luminescence, and gas adsorption .

Action Environment

It is known that the compound should be stored in a dry, cool, and dark place to avoid contact with strong oxidizing agents and open flames .

Safety and Hazards

The safety information for 4,4’-Stilbenedicarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Zukünftige Richtungen

While specific future directions for 4,4’-Stilbenedicarboxylic acid are not mentioned in the retrieved papers, its use in the synthesis of metal-organic frameworks suggests potential applications in areas such as sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .

Relevant Papers Several papers have been published on 4,4’-Stilbenedicarboxylic acid. These include studies on the synthesis of lanthanide (Z)-4,4′-stilbene dicarboxylic acid frameworks , the effect of 4,4’-stilbenedicarboxylic acid-intercalated layered double hydroxides on UV aging resistance of bitumen , and crystal engineering studies on the salts of trans-4,4’-stilbenedicarboxylic acid .

Biochemische Analyse

Biochemical Properties

4,4’-Stilbenedicarboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various metal ions. It interacts with enzymes, proteins, and other biomolecules through its carboxylic groups, which can form hydrogen bonds and coordinate with metal centers . This compound is known to interact with metal-organic frameworks, which are used in various biochemical applications such as catalysis and molecular sensing . The nature of these interactions is primarily based on the formation of coordination bonds between the carboxylic groups of 4,4’-Stilbenedicarboxylic acid and the metal centers .

Cellular Effects

4,4’-Stilbenedicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For example, it has been observed that 4,4’-Stilbenedicarboxylic acid can enhance the UV aging resistance of bitumen by intercalating into layered double hydroxides . This interaction can lead to changes in the physical properties of the cell membrane and influence cellular function .

Molecular Mechanism

The molecular mechanism of 4,4’-Stilbenedicarboxylic acid involves its ability to form stable complexes with metal ions and other biomolecules. It exerts its effects at the molecular level by binding to specific sites on enzymes and proteins, leading to changes in their activity . For instance, the conjugated aromatic rings of 4,4’-Stilbenedicarboxylic acid facilitate the formation of rigid linkers, which can influence the structural properties of metal-organic frameworks . Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Stilbenedicarboxylic acid can change over time due to its stability and degradation properties. Studies have shown that this compound can maintain its stability under various conditions, making it suitable for long-term applications . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions . For example, the UV aging resistance of bitumen enhanced by 4,4’-Stilbenedicarboxylic acid can be sustained over extended periods .

Dosage Effects in Animal Models

The effects of 4,4’-Stilbenedicarboxylic acid in animal models can vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing the stability of metal-organic frameworks . At high doses, it may cause toxic or adverse effects, depending on the specific animal model and experimental conditions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 4,4’-Stilbenedicarboxylic acid exerts its optimal effects .

Metabolic Pathways

4,4’-Stilbenedicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels by participating in reactions that involve the formation and breakdown of coordination complexes . The specific enzymes and cofactors involved in these pathways depend on the experimental conditions and the biological system being studied .

Transport and Distribution

The transport and distribution of 4,4’-Stilbenedicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The localization and accumulation of 4,4’-Stilbenedicarboxylic acid can affect its activity and function within the cell .

Subcellular Localization

4,4’-Stilbenedicarboxylic acid is localized in specific subcellular compartments, where it exerts its effects on cellular function . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, it may be localized in the mitochondria, where it can influence cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBQDUFLZGOASY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-31-2 | |

| Record name | Stilbene-4,4'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Stilbenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stilbene-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)

![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[[3,4-dioxo-2-(1-pyrrolidinyl)-1-cyclobutenyl]amino]methyl]-1-cyclohexanecarboxamide](/img/structure/B1230784.png)

![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)

![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)

![N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B1230797.png)

![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)